molecular formula C10H10ClNO3S B2479413 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 1016501-60-2

3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No. B2479413
M. Wt: 259.7
InChI Key: SSINZHMPWHVPHC-UHFFFAOYSA-N
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Description

“3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” is defined by its molecular formula, C10H10ClNO3S . This indicates that it contains 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” has a predicted melting point of 180.24°C, a predicted boiling point of approximately 438.6°C at 760 mmHg, a predicted density of approximately 1.5 g/cm3, and a predicted refractive index of n20D 1.62 .

Scientific Research Applications

Friedel-Crafts Sulfonylation

The use of sulfonyl chlorides like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride in Friedel-Crafts sulfonylation reactions is noteworthy. These reactions, often conducted in ionic liquids, have shown to enhance the reactivity of substrates, achieving nearly quantitative yields of diaryl sulfones under ambient conditions. NMR spectroscopy is a valuable tool in understanding the mechanistic details of these reactions, especially the interaction of Lewis acidic species with the formed HCl during sulfonylation (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Benzimidazoles

In the field of organic synthesis, sulfonyl chlorides have been used to catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, facilitating the synthesis of benzimidazole derivatives. This process utilizes atmospheric air as a green oxidant and operates effectively at room temperature, showcasing the efficiency of sulfonyl chlorides in catalytic systems (Khazaei et al., 2011).

Synthesis of Methylenecyclopropanes

Sulfonyl chlorides are instrumental in synthesizing 1,2-disubstituted methylenecyclopropanes. The reaction of cyclopropane with phenylacetonitriles in the presence of sodium hydroxide and a catalyst yields these compounds, highlighting the versatility of sulfonyl chlorides in organic synthesis (Jończyk, Kmiotek-Skarżuńska, & Zdrojewski, 1994).

Synthesis of Sulfonated Benzoxepines

Visible light photocatalysis has been used for the sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides, leading to the construction of sulfonated benzoxepines. This process highlights the importance of sulfonyl chlorides in the development of novel photocatalytic reactions (Zhou et al., 2021).

Safety And Hazards

“3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride” is considered hazardous. It can cause harm if swallowed, severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(cyclopropylcarbamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSINZHMPWHVPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride

CAS RN

1016501-60-2
Record name 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride
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